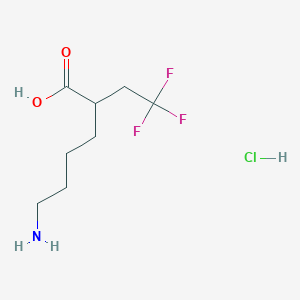

6-Amino-2-(2,2,2-trifluoroethyl)hexanoic acid;hydrochloride

Description

6-Amino-2-(2,2,2-trifluoroethyl)hexanoic acid hydrochloride is a fluorinated amino acid derivative featuring a hexanoic acid backbone substituted with an amino group at position 6 and a 2,2,2-trifluoroethyl group at position 2, with a hydrochloride counterion. This compound combines the metabolic stability imparted by fluorine atoms with the structural flexibility of a six-carbon chain, making it a candidate for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

6-amino-2-(2,2,2-trifluoroethyl)hexanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3NO2.ClH/c9-8(10,11)5-6(7(13)14)3-1-2-4-12;/h6H,1-5,12H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCQTWEZZEDHDGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(CC(F)(F)F)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-(2,2,2-trifluoroethyl)hexanoic acid;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-aminohexanoic acid and 2,2,2-trifluoroethylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: In an industrial setting, the production of 6-Amino-2-(2,2,2-trifluoroethyl)hexanoic acid;hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization or chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of corresponding oxo derivatives.

Reduction: Reduction reactions may lead to the formation of reduced amine derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution Reagents: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

Oxidation Products: Oxo derivatives of the compound.

Reduction Products: Reduced amine derivatives.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

The compound has shown promise as a potential therapeutic agent due to its ability to inhibit specific enzymes involved in inflammatory responses. One of the notable applications is its role as an inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1), which is crucial in the biosynthesis of prostaglandins that mediate inflammation and pain.

- Case Study: Inhibition of mPGES-1

Bioconjugation in Drug Development

6-Amino-2-(2,2,2-trifluoroethyl)hexanoic acid; hydrochloride has been utilized in bioconjugation techniques to enhance drug delivery systems. Its amino group allows for conjugation with various biomolecules, improving the pharmacokinetic profiles of drugs.

- Table 1: Summary of Bioconjugation Techniques

Controlled Release Formulations

The compound has been investigated for use in controlled release formulations, particularly for delivering peptides and proteins. Its chemical properties allow it to form stable complexes that can release active pharmaceutical ingredients (APIs) over time.

- Case Study: Controlled Release of Human Growth Hormone

Environmental Applications

Research into the environmental impact and biodegradability of compounds similar to 6-Amino-2-(2,2,2-trifluoroethyl)hexanoic acid; hydrochloride suggests potential applications in reducing pollution through biodegradable materials.

- Table 2: Environmental Impact Studies

Mechanism of Action

The mechanism of action of 6-Amino-2-(2,2,2-trifluoroethyl)hexanoic acid;hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the amino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include compounds with variations in substituent positions, chain length, and fluorine content. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Substituent Position and Chain Length: The trifluoroethyl group at position 2 in the target compound distinguishes it from analogs like 6-(trifluoroacetamido)hexanoic acid (position 6 substitution). Chain length is critical: The hexanoic acid backbone provides greater conformational flexibility than shorter analogs (e.g., 2-[(2,2,2-trifluoroethyl)amino]acetic acid), which may limit target engagement due to reduced spatial accommodation .

Fluorine’s Role in Pharmacokinetics: The trifluoroethyl group enhances metabolic stability by resisting oxidative degradation, a property shared with other fluorinated compounds (e.g., 6-(trifluoroacetamido)hexanoic acid). This aligns with trends in fluorine-mediated drug design, where C-F bonds improve bioavailability and half-life .

However, the trifluoroethyl group may confer unique selectivity or potency, as seen in fluorine-containing neuroleptics (e.g., trifluoroethylamine-derived kinase inhibitors) . Inactive analogs like 5-amino valeric acid hydrochloride highlight the necessity of both the hexanoic acid chain and fluorine substituents for biological efficacy .

Physicochemical Properties

Biological Activity

6-Amino-2-(2,2,2-trifluoroethyl)hexanoic acid; hydrochloride is a synthetic organic compound notable for its unique structural features, including an amino group and a trifluoroethyl group. This compound has garnered attention in biochemical and pharmaceutical research due to its potential biological activities, particularly as an enzyme inhibitor.

Chemical Structure and Properties

The compound's IUPAC name is 6-amino-2-(2,2,2-trifluoroethyl)hexanoic acid; hydrochloride. Its molecular formula is C₈H₁₄F₃N₁O₂·ClH, and it possesses a molecular weight of approximately 227.66 g/mol. The presence of the trifluoroethyl group enhances its hydrophobic interactions with biological macromolecules, facilitating various biochemical applications.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄F₃N₁O₂·ClH |

| Molecular Weight | 227.66 g/mol |

| IUPAC Name | 6-amino-2-(2,2,2-trifluoroethyl)hexanoic acid; hydrochloride |

| CAS Number | 2248332-95-6 |

Enzyme Inhibition

Research indicates that 6-amino-2-(2,2,2-trifluoroethyl)hexanoic acid; hydrochloride acts as an inhibitor of specific enzymes. This property makes it valuable in the study of various biochemical pathways and potential therapeutic applications.

-

Mechanism of Action : The trifluoroethyl group enhances the compound's ability to interact with hydrophobic pockets in proteins. The amino group can form hydrogen bonds with target molecules, modulating enzyme or receptor activity.

- For instance, studies have shown that similar compounds with amino acid structures can inhibit enzymes involved in metabolic pathways relevant to diseases such as cancer and cardiovascular disorders.

Pharmacological Applications

The compound's unique structure suggests potential applications in drug development:

- Drug Development : Due to its enzyme-inhibiting properties, it may serve as a lead compound in the design of new pharmaceuticals targeting specific diseases.

- Research Studies : It has been utilized in the synthesis of oligonucleotide-tagged peptoids, demonstrating its versatility in medicinal chemistry .

Case Studies

A notable case study involved the synthesis and evaluation of related compounds that exhibited significant biological activity:

- Study on Arginase Inhibitors : Research focused on a series of α,α-disubstituted amino acids demonstrated that compounds structurally related to 6-amino-2-(2,2,2-trifluoroethyl)hexanoic acid could effectively inhibit human arginases I and II. These inhibitors showed promising results in reducing infarct size in myocardial ischemia/reperfusion injury models .

Comparison with Similar Compounds

The biological activity of 6-amino-2-(2,2,2-trifluoroethyl)hexanoic acid can be compared to other amino acids and derivatives:

| Compound | Biological Activity |

|---|---|

| 6-Aminohexanoic Acid | Limited hydrophobic interactions |

| 2-Amino-N-(2,2,2-trifluoroethyl)acetamide | Different backbone structure |

The inclusion of the trifluoroethyl group significantly alters the biological properties compared to similar compounds lacking this modification.

Q & A

Q. What are the established synthetic methodologies for 6-Amino-2-(2,2,2-trifluoroethyl)hexanoic acid hydrochloride, and how are reaction conditions optimized to minimize side products?

Answer: The synthesis typically involves a multi-step process:

- Step 1: Introduction of the trifluoroethyl group via nucleophilic substitution or alkylation of a hexanoic acid precursor under controlled pH and temperature ().

- Step 2: Amino group incorporation using ammonia or amine derivatives under acidic conditions (e.g., HCl) to form the hydrochloride salt ().

- Optimization: Reaction parameters (solvent polarity, temperature, stoichiometry) are adjusted using Design of Experiments (DoE) to suppress side reactions like over-alkylation or hydrolysis. For example, ethanol/water mixtures enhance solubility while minimizing decomposition ().

Q. Which spectroscopic and analytical techniques are most effective for characterizing structural integrity and purity?

Answer:

- 19F NMR: Critical for confirming the presence and environment of the trifluoroethyl group (δ ~ -60 to -70 ppm) ().

- 1H/13C NMR: Resolve backbone protons (e.g., α-amino protons at δ 3.1–3.5 ppm) and carbon environments ().

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ for C8H14F3NO2·HCl ≈ 258.06 Da) ().

- HPLC-PDA: Assesses purity (>98% is typical for pharmacological studies) ().

Q. How should this compound be stored to ensure stability in aqueous solutions?

Answer:

- Store as a lyophilized solid at -20°C in desiccated conditions to prevent hydrolysis of the trifluoroethyl group ().

- In solution, use pH 4–5 buffers (e.g., acetate) to stabilize the hydrochloride salt form; avoid prolonged exposure to light or high temperatures ().

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity (e.g., IC50 variations) across studies?

Answer: Discrepancies often arise from:

- Assay variability: Differences in cell lines (e.g., T-lymphoblastic vs. neuronal cells) or incubation times ().

- Compound purity: Impurities (e.g., residual solvents) may interfere with bioactivity. Validate purity via orthogonal methods (HPLC, NMR) ().

- Solution: Conduct meta-analyses with standardized protocols (e.g., NIH Assay Guidance Manual) and cross-validate using in vitro/in vivo models ().

Q. What experimental strategies elucidate its mechanism in modulating neurotransmitter systems?

Answer:

- Radioligand Binding Assays: Use [3H]-labeled analogs to quantify affinity for GABA or NMDA receptors ().

- Electrophysiology: Patch-clamp studies on neuronal cultures to assess ion channel modulation ().

- Molecular Dynamics Simulations: Model interactions between the trifluoroethyl group and hydrophobic receptor pockets ().

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacokinetics?

Answer:

- Modifications: Introduce polar groups (e.g., hydroxyl) to enhance solubility or fluorinated aryl rings to boost blood-brain barrier penetration ().

- Key Data from Analogs:

| Derivative | Structural Change | Bioactivity Trend | Reference |

|---|---|---|---|

| 2-Amino-2-(3-TFMP)acetic acid | Trifluoromethyl position | Reduced receptor affinity | |

| 5-Fluoro-methoxy analog | Added fluorine/methoxy | 3x higher IC50 in PNP inhibition |

Q. What methodologies are recommended to assess metabolic stability and toxicity?

Answer:

- Hepatocyte Incubation: Measure hepatic clearance using human hepatocytes ().

- CYP450 Inhibition Assays: Screen for interactions with CYP3A4/2D6 isoforms via fluorogenic substrates ().

- AMES Test: Evaluate mutagenicity using Salmonella strains ().

Data Contradiction Analysis Example

Scenario: Conflicting reports on neuroprotective effects (e.g., efficacy in animal models but not in cell lines).

Resolution:

- Hypothesis: Species-specific metabolic differences or assay sensitivity.

- Approach:

- Compare metabolite profiles (LC-MS) across species ().

- Use CRISPR-edited cell lines (e.g., knockout of efflux transporters) to assess intracellular accumulation ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.